molecular formula C7H16N2O2S B1403491 (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide CAS No. 1419075-89-0

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide

Cat. No.: B1403491
CAS No.: 1419075-89-0
M. Wt: 192.28 g/mol
InChI Key: KTEJVLRMWVTLDB-ZETCQYMHSA-N
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Description

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride in the presence of a base. One common method is the reaction of (S)-piperidin-3-amine with methanesulfonyl chloride in an organic solvent such as dichloromethane, using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or racemic mixtures, making it a valuable compound for research and development in medicinal chemistry .

Properties

IUPAC Name

N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJVLRMWVTLDB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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